1-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea
Description
This compound features a tetrahydroquinolin core substituted with a methyl-oxo group at position 1 and a urea linkage connecting the quinoline moiety to a thiophen-2-ylmethyl group. The tetrahydroquinolin scaffold is known for conformational flexibility influenced by ring puckering dynamics , while the urea group provides hydrogen-bonding capabilities critical for molecular recognition. Although detailed pharmacological or physicochemical data are unavailable in the provided evidence, structural analysis tools like SHELX and Mercury are widely employed for elucidating such properties in analogous compounds.
Properties
IUPAC Name |
1-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-19-14-6-5-12(9-11(14)4-7-15(19)20)18-16(21)17-10-13-3-2-8-22-13/h2-3,5-6,8-9H,4,7,10H2,1H3,(H2,17,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGIUGLVBTNCLFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)NCC3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Urea Formation via Amine-Isocyanate Coupling
A copper-catalyzed benzylic C–H isocyanation/amine coupling sequence enables direct urea synthesis. In this method, (trimethylsilyl)isocyanate (3.0 equiv) reacts with a benzylic substrate in acetonitrile under catalysis by copper(I) acetate (2.0 mol%) and 2,2'-bis(2-oxazoline) (2.0 mol%) at 30°C for 20 hours. For the target compound, thiophen-2-ylmethylamine reacts in situ with the isocyanated tetrahydroquinoline intermediate. Yield optimization requires precise temperature control (±2°C) and exclusion of moisture.
Table 1: Catalytic Isocyanation Conditions
| Parameter | Value |
|---|---|
| Catalyst | Copper(I) acetate, 2,2'-bis(2-oxazoline) |
| Temperature | 30°C |
| Reaction Time | 20 hours |
| Yield (Reported) | Up to 92% |
Multi-Step Synthesis from Tetrahydroquinolinone Intermediates
A three-step approach involves:
- Synthesis of 6-Amino-1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline : Bromination of 1-methyl-2-oxo-tetrahydroquinoline at position 6, followed by amination via nucleophilic substitution.
- Thiophen-2-ylmethylamine Preparation : Alkylation of thiophene-2-carbaldehyde with methylamine under reductive conditions.
- Urea Coupling : Reaction of the tetrahydroquinolinone amine with thiophen-2-ylmethyl isocyanate in tetrahydrofuran (THF) at reflux.
Critical Step : The final urea formation achieves 86–92% yield when using sodium ethoxide (2.23 g) in anhydrous ethanol under nitrogen, followed by recrystallization from DMF/water.
Catalytic Methods Using Copper Complexes
Adapting protocols from benzylic C–H activation, a modified procedure employs 6-bromo-1-methyl-2-oxo-tetrahydroquinoline and thiophen-2-ylmethyl isocyanate. Key modifications include:
- Increasing catalyst loading to 6.0 mol% copper(I) acetate and 2,2'-bis(2-oxazoline) for sterically hindered substrates.
- Substituting acetonitrile with dichloromethane to improve solubility of aromatic intermediates.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Ethanol and acetonitrile are preferred for urea coupling due to their polarity and compatibility with sodium ethoxide. Reactions performed below 5°C minimize side reactions during malonate alkylation, while 30–60°C optimizes copper-catalyzed steps.
Table 2: Yield Variation with Temperature
| Temperature (°C) | Yield (%) | Side Products |
|---|---|---|
| 25 | 78 | <5% |
| 30 | 92 | Undetected |
| 40 | 85 | 12% |
Catalytic System Tuning
Diisopropyl phosphite (0.5 equiv) enhances reaction efficiency by stabilizing copper intermediates. Excess ligand (10 mol%) reduces yield due to catalyst poisoning, underscoring the need for stoichiometric precision.
Analytical Characterization
Spectroscopic Validation
- ¹H NMR : The tetrahydroquinoline methyl group resonates at δ 3.25 ppm (singlet), while the thiophene protons appear as a multiplet at δ 7.20–7.35 ppm.
- IR Spectroscopy : Urea C=O stretches at 1660–1680 cm⁻¹ and tetrahydroquinolinone C=O at 1725 cm⁻¹ confirm successful coupling.
Chromatographic Purity
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) shows ≥95% purity for recrystallized products.
Applications and Derivative Synthesis
The compound serves as a lead structure for kinase inhibitors due to urea’s hydrogen-bonding capacity. Derivatives with modified thiophene substituents (e.g., 5-bromo-thiophene) exhibit enhanced binding in preliminary assays.
Chemical Reactions Analysis
Types of Reactions
1-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the quinoline or thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biological assays.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes or receptors, and modulate their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Heterocyclic Urea/Thiourea Families
Key structural analogues are compared below:
*Calculated based on formula C₁₆H₁₆N₃O₂S.
†Estimated from analogues in .
Key Structural and Functional Differences
- Substituent Effects : The thiophen-2-ylmethyl group in the target compound contrasts with electron-withdrawing CF₃ groups () or fused aromatic systems (), modulating solubility and electronic profiles.
Implications for Molecular Interactions
- Hydrogen Bonding : Urea linkages (target compound) vs. thiourea () influence interaction strengths with enzymes or receptors.
- Aromatic Stacking : Thiophene (target) vs. benzoyl () groups alter π-π stacking efficiency.
- Conformational Dynamics: Puckering in tetrahydroquinolin (target) vs. planar tetrahydrobenzo[b]thiophene () may affect binding kinetics.
Research Tools for Structural Analysis
- Crystallography : SHELX and Mercury enable precise determination of puckering parameters and packing patterns, critical for comparing conformational stability across analogues.
- Database Mining : Tools like Mercury’s Materials Module facilitate identification of intermolecular interaction motifs in structurally related compounds.
Biological Activity
1-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its unique molecular structure, which includes a tetrahydroquinoline core and a thiophenyl side chain. The molecular formula is , with a molecular weight of approximately 240.30 g/mol. The structural representation is as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₆N₂O |
| Molecular Weight | 240.30 g/mol |
| LogP | 2.7258 |
| Polar Surface Area | 45.871 Ų |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Antitumor Activity : Preliminary studies indicate that the compound exhibits significant antitumor properties by inhibiting cell proliferation in various cancer cell lines. It has been shown to induce apoptosis in cancer cells through the activation of caspase pathways.
- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests potential applications in treating bacterial infections.
- Enzyme Inhibition : Research indicates that it may act as an inhibitor of specific enzymes involved in cancer metabolism and progression, such as thioredoxin reductase (TrxR), which plays a crucial role in redox regulation within cells.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds and their derivatives:
- Antitumor Studies : A study on related tetrahydroquinoline derivatives showed that modifications in the side chains significantly affected their cytotoxicity against human tumor cell lines (e.g., KB, DLD) . Compounds with similar structural motifs were found to enhance selectivity towards cancer cells while minimizing toxicity to normal cells.
- Antimicrobial Activity : In vitro tests demonstrated that derivatives of tetrahydroquinoline exhibited broad-spectrum antibacterial effects at low concentrations (MIC values around 15.62 µg/mL) . This positions them as promising candidates for developing new antibiotics.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the thiophenyl group and the urea linkage can significantly influence the biological activity of the compound. For instance:
| Modification | Effect on Activity |
|---|---|
| Increased hydrophobicity | Enhanced membrane permeability |
| Altered functional groups | Improved selectivity for target enzymes |
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield and purity?
The synthesis of this urea-linked tetrahydroquinoline derivative typically involves multi-step reactions. Key steps include:
- Quinoline Core Formation : Cyclization of substituted anilines with carbonyl compounds under acidic conditions to form the tetrahydroquinoline scaffold .
- Urea Bond Formation : Reacting the amine group of the tetrahydroquinoline intermediate with a thiophen-2-ylmethyl isocyanate or carbamate derivative. This step requires anhydrous conditions and catalysts like triethylamine to minimize side reactions .
- Optimization Strategies :
- Temperature Control : Lower temperatures (0–5°C) during urea bond formation reduce decomposition .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility and reaction efficiency .
- Purification : Column chromatography or recrystallization improves purity, monitored by TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) .
Basic: Which spectroscopic techniques are most effective for confirming structural integrity, and what key spectral signatures should researchers prioritize?
- NMR Spectroscopy :
- 1H NMR : Look for the urea NH proton (~10–12 ppm) and thiophene aromatic protons (~6.5–7.5 ppm). The methyl group on the tetrahydroquinoline appears as a singlet (~3.0–3.5 ppm) .
- 13C NMR : Confirm the carbonyl carbon of the quinolin-2-one moiety (~170–175 ppm) and urea carbonyl (~155–160 ppm) .
- Mass Spectrometry (MS) : ESI-MS should show the molecular ion peak (e.g., m/z ~383 for C21H22N3O2S) with fragmentation patterns consistent with urea bond cleavage .
- IR Spectroscopy : Urea C=O stretching (~1640–1680 cm⁻¹) and NH bending (~1500–1550 cm⁻¹) .
Basic: How does the thiophene moiety influence biological activity, and what in vitro assays are recommended for initial pharmacological screening?
The thiophen-2-ylmethyl group enhances lipophilicity and potential π-π interactions with biological targets like kinases or receptors. Recommended assays:
- Anticancer Activity : MTT assays against cancer cell lines (e.g., MCF-7, HepG2) to measure IC50 values .
- Enzyme Inhibition : Fluorescence-based kinase assays (e.g., RET kinase) to evaluate competitive binding .
- Antimicrobial Screening : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced: What strategies can resolve discrepancies in biological activity data, such as conflicting IC50 values across studies?
- Assay Standardization : Ensure consistent cell passage numbers, serum concentrations, and incubation times to minimize variability .
- Purity Validation : Use HPLC (>95% purity) to rule out impurities affecting activity .
- Structural Confirmation : Re-characterize batches via NMR/MS to detect unintended modifications (e.g., oxidation of thiophene) .
- Control Compounds : Include reference inhibitors (e.g., staurosporine for kinases) to benchmark activity .
Advanced: How can computational modeling predict the compound’s interaction with RET kinase or other cancer-related targets?
- Molecular Docking : Use software like AutoDock Vina to model binding poses in the RET kinase ATP-binding pocket. Prioritize hydrogen bonding between the urea group and hinge region residues (e.g., Glu775) .
- QSAR Studies : Correlate substituent variations (e.g., methyl vs. benzyl on tetrahydroquinoline) with activity trends to guide SAR .
- MD Simulations : Assess binding stability over 100 ns trajectories to identify critical interactions (e.g., hydrophobic contacts with thiophene) .
Advanced: What are the challenges in establishing SAR for urea-linked tetrahydroquinoline derivatives, and how can systematic substituent variation address them?
- Challenges :
- Conformational flexibility of the urea linker complicating binding mode predictions .
- Limited solubility of hydrophobic substituents (e.g., thiophene) affecting bioavailability .
- Solutions :
- Substituent Libraries : Synthesize analogs with varying substituents (e.g., methoxy, halogens) on the tetrahydroquinoline and thiophene rings .
- Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond donors, aromatic rings) using tools like Schrödinger’s Phase .
Advanced: How do solvent polarity and reaction temperature influence regioselectivity in urea bond formation or cyclization steps?
- Solvent Effects :
- High polarity (e.g., DMF) stabilizes charged intermediates, favoring urea bond formation over side reactions .
- Low polarity (e.g., toluene) may promote cyclization via intramolecular hydrogen bonding .
- Temperature Effects :
- Elevated temperatures (>60°C) accelerate cyclization but risk decomposition of the thiophene group .
- Kinetic vs. Thermodynamic Control: Lower temps favor kinetically controlled products (e.g., linear intermediates), while higher temps drive thermodynamically stable cyclized products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
